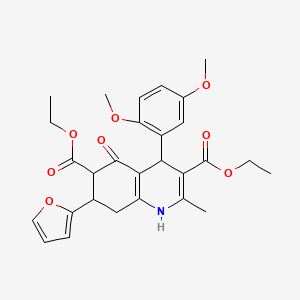
4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine
Vue d'ensemble
Description
4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine, also known as CEM-102, is a synthetic compound that belongs to the class of antibacterial agents. This compound has shown promising results in the treatment of various bacterial infections, including drug-resistant strains.
Applications De Recherche Scientifique
4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine has been extensively studied for its antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. It has shown promising results against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine has also been studied for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Mécanisme D'action
The mechanism of action of 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the inhibition of bacterial growth and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine has been shown to have low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 3 hours. 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine has also been shown to have good penetration into various tissues, including lung tissue, making it a promising candidate for the treatment of respiratory infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial strains. In addition, 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine has shown good efficacy against drug-resistant strains, which is a major concern in the treatment of bacterial infections. However, one of the limitations of 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine is its potential for the development of resistance, which is a common problem with antibacterial agents.
Orientations Futures
There are several future directions for the research and development of 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations of 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine, such as inhalable formulations for the treatment of respiratory infections. In addition, further studies are needed to investigate the potential for the development of resistance to 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine and to develop strategies to overcome this problem.
Conclusion:
In conclusion, 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine is a promising antibacterial agent that has shown good efficacy against a wide range of bacterial strains, including drug-resistant strains. Its mechanism of action involves the inhibition of bacterial protein synthesis, which results in bacterial cell death. Although 4-(3-chloro-5-ethoxy-4-propoxybenzoyl)morpholine has some limitations, such as the potential for the development of resistance, it is a promising candidate for the treatment of bacterial infections. Further research is needed to optimize the synthesis method, develop new formulations, and investigate the potential for the development of resistance.
Propriétés
IUPAC Name |
(3-chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-3-7-22-15-13(17)10-12(11-14(15)21-4-2)16(19)18-5-8-20-9-6-18/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBIOGABBLBBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)N2CCOCC2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4170901.png)
![2-[(4-allyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4170912.png)
![7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4170915.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4170917.png)

![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4170933.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B4170946.png)

![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4170961.png)

![2-(1-adamantyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B4170977.png)
![N-(3-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4170989.png)
![2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4170992.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4171002.png)